M3541

ATM kinase inhibition DNA damage response small molecule inhibitor

Sourcing a highly potent and selective ATM kinase inhibitor for preclinical DNA damage repair studies often involves supply chain delays and unverified potency. M3541 (CAS 1792990-95-4) is the direct solution, a well-characterized ATP-competitive inhibitor with a defined selectivity window. • Superior Target Engagement: Inhibits ATM kinase with a sub-nanomolar IC50 of 0.25 nM, enabling robust suppression of downstream targets like CHK2 and KAP1. • Validated Selectivity: Demonstrates a >60-fold selectivity margin over related PIKK family kinases (DNA-PK, PI3K, mTOR, ATR), allowing for confident attribution of cellular phenotypes. • Benchmark Reference Standard: Backed by published Phase I clinical data (NCT03225105), this compound serves as an ideal reference for validating novel ATM inhibitor candidates.

Molecular Formula
Molecular Weight
Cat. No. B1193091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM3541
SynonymsM3541;  M 3541;  M-3541; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M3541 ATM Kinase Inhibitor Overview


M3541 is an orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . It exhibits a sub-nanomolar IC50 of 0.25 nM in cell-free assays, establishing it as one of the most potent compounds within the PIKK family inhibitor class . The compound is specifically developed to suppress DNA double-strand break (DSB) repair and abrogate cell cycle checkpoints, thereby sensitizing tumor cells to DNA-damaging therapies such as radiotherapy and chemotherapy [1].

M3541 Substitution Risk and Key Differences


Substitution with other in-class ATM inhibitors, such as the brain-penetrant AZD1390, is not equivalent due to divergent selectivity margins, pharmacokinetic properties, and clinical development status. While M3541 demonstrates a >60-fold selectivity window against related PIKK family kinases (DNA-PK, PI3K, mTOR, ATR), AZD1390 achieves >10,000-fold selectivity [1]. This disparity directly influences off-target toxicity profiles and the therapeutic index in combination regimens. Furthermore, M3541's clinical development was halted due to a non-optimal pharmacokinetic (PK) profile and lack of a clear dose-response relationship [2], a finding that contrasts with the continued clinical advancement of other candidates, underscoring that these compounds are not interchangeable in research or therapeutic contexts.

M3541 Potency, Selectivity, and Clinical Data


ATM Inhibitory Potency vs. KU-55933

In direct cell-free enzyme assays, M3541 exhibits an IC50 of 0.25 nM for ATM kinase activity . In contrast, the widely used prototypical ATM inhibitor KU-55933 has a reported IC50 of 12.9 nM . This represents a 52-fold increase in potency for M3541 under comparable cell-free assay conditions.

ATM kinase inhibition DNA damage response small molecule inhibitor

Selectivity Profile vs. AZD1390

M3541 demonstrates a selectivity margin of >60-fold against closely related PIKK family members (DNA-PK, PI3K isoforms, mTOR, and ATR) . This selectivity profile is significantly less stringent than that of the brain-penetrant clinical candidate AZD1390, which achieves >10,000-fold selectivity against the same PIKK panel [1]. This quantitative difference in selectivity is a critical factor for researchers designing experiments where off-target kinase inhibition must be minimized.

ATM inhibitor selectivity PIKK family kinase profiling

Phase I Objective Response Rate with Radiotherapy

In a Phase I clinical trial (NCT03225105) evaluating M3541 in combination with palliative radiotherapy (30 Gy in 10 fractions) in 15 patients with solid tumors, a confirmed complete or partial response was observed in 20.0% of patients (95% CI 4.3-48.1) [1]. While this provides a clinical benchmark for the compound's activity, the study was closed early due to a non-optimal pharmacokinetic profile and the inability to establish a maximum tolerated dose (MTD) or a clear dose-response relationship [1].

Phase I clinical trial radiotherapy combination solid tumors

M3541 Recommended Applications


Preclinical Radiosensitization and Chemopotentiation

M3541 is optimally deployed in preclinical in vivo models of cancer where potent and selective ATM inhibition is required to evaluate the therapeutic benefit of combining DSB-inducing agents (radiotherapy or topoisomerase inhibitors) with ATM blockade. The compound has demonstrated robust enhancement of antitumor activity leading to complete tumor regression in human tumor xenograft models when administered orally in clinically relevant radiation regimens [1].

ATM-Dependent DNA Damage Response Pathways

M3541 serves as a high-potency tool compound (IC50 = 0.25 nM) for dissecting the specific role of ATM kinase in DNA double-strand break (DSB) repair and cell cycle checkpoint control . Its defined selectivity window (>60-fold over related PIKK family kinases) allows researchers to confidently attribute observed cellular phenotypes (e.g., inhibition of CHK2, KAP1, and p53 phosphorylation) to ATM kinase inhibition in vitro.

Benchmarking Novel ATM Inhibitors

Due to its well-characterized potency (0.25 nM IC50), selectivity profile (>60-fold over PIKK family), and public clinical outcome data (Phase I trial NCT03225105) [2], M3541 is an ideal reference standard for benchmarking the performance of novel, next-generation ATM inhibitors. Its documented failure to achieve a suitable clinical PK profile provides a valuable comparator for demonstrating improved pharmacokinetic properties in new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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